molecular formula C6H13NO B1358062 1-Tetrahydrofuran-2-ylethanamine CAS No. 92071-57-3

1-Tetrahydrofuran-2-ylethanamine

Cat. No.: B1358062
CAS No.: 92071-57-3
M. Wt: 115.17 g/mol
InChI Key: WRDLTPMUGXTIAM-UHFFFAOYSA-N
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Description

1-Tetrahydrofuran-2-ylethanamine is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . It is characterized by a tetrahydrofuran ring attached to an ethanamine group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tetrahydrofuran-2-ylethanamine can be synthesized through several methods. One common approach involves the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative . Another method involves the reaction of tetrahydrofuran with ethyl bromide in the presence of air to form α-substituted tetrahydrofuran-2-methanols .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

1-Tetrahydrofuran-2-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The ethanamine group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

1-Tetrahydrofuran-2-ylethanamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Tetrahydrofuran-2-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A related compound with a similar ring structure but lacking the ethanamine group.

    2-Aminoethanol: Similar in structure but without the tetrahydrofuran ring.

    Pyrrolidine: Another cyclic amine with different ring structure and properties.

Uniqueness

1-Tetrahydrofuran-2-ylethanamine is unique due to the presence of both the tetrahydrofuran ring and the ethanamine group, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

1-(oxolan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLTPMUGXTIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92071-57-3
Record name 1-(oxolan-2-yl)ethan-1-amine
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